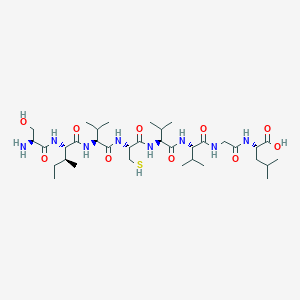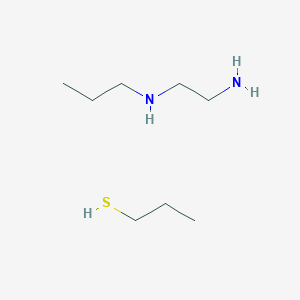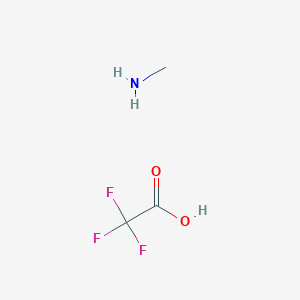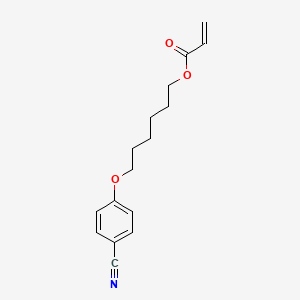![molecular formula C9H11ClN4S B12516919 N'-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide CAS No. 796972-39-9](/img/structure/B12516919.png)
N'-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group and a hydrazinecarbothiohydrazide moiety, which contribute to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide typically involves the reaction of 1-(4-chlorophenyl)ethanone with hydrazinecarbothiohydrazide under specific conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N’-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
N’-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create new compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N’-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-[1-(4-Chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide: Shares a similar structure but with a pyrazine ring.
N’-[1-(4-Chlorophenyl)ethylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide: Contains a pyrazole ring and an ethylphenyl group
Uniqueness
N’-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide is unique due to its specific combination of a chlorophenyl group and a hydrazinecarbothiohydrazide moiety
Propriétés
Numéro CAS |
796972-39-9 |
|---|---|
Formule moléculaire |
C9H11ClN4S |
Poids moléculaire |
242.73 g/mol |
Nom IUPAC |
1-amino-3-[1-(4-chlorophenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C9H11ClN4S/c1-6(13-14-9(15)12-11)7-2-4-8(10)5-3-7/h2-5H,11H2,1H3,(H2,12,14,15) |
Clé InChI |
ALPYDSXJTGXBRZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=NNC(=S)NN)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-1,1'-[4,4'-Bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine](/img/structure/B12516843.png)


![3-[1-(4-amino-2-fluorobut-2-en-1-yl)-2-methylpyrrolo[3,2-b]pyridin-3-yl]-N,N-dimethylbenzenesulfonamide dihydrochloride](/img/structure/B12516848.png)
![(NE)-N-(2-methyl-5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine](/img/structure/B12516850.png)
![[Ir(dFCF3ppy)2-(5,5trade mark-dCF3bpy)]PF6](/img/structure/B12516852.png)


![6-(Trifluoromethyl)benzo[d]isothiazole](/img/structure/B12516863.png)
![1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(phenylmethyl)-](/img/structure/B12516867.png)


![2-[8-Hydroxy-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B12516909.png)
